Cas no 84624-28-2 (H-Lys(Fmoc)-OH)

H-Lys(Fmoc)-OH is a protected derivative of lysine, featuring an Fmoc (9-fluorenylmethoxycarbonyl) group on the ε-amino side chain. This compound is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the elongation of peptide chains. The Fmoc protection ensures selective deprotection under mild basic conditions, allowing orthogonal strategies in complex peptide assembly. Its high purity and stability make it suitable for automated synthesis and research applications requiring precise control over lysine incorporation. The product is particularly valuable in producing modified peptides, where selective side-chain protection is critical for achieving desired structural and functional outcomes.
H-Lys(Fmoc)-OH structure
H-Lys(Fmoc)-OH structure
Product Name:H-Lys(Fmoc)-OH
CAS No:84624-28-2
MF:C21H24N2O4
MW:368.426265716553
MDL:MFCD00038365
CID:60737
PubChem ID:7010541
Update Time:2025-06-08

H-Lys(Fmoc)-OH Chemical and Physical Properties

Names and Identifiers

    • N'-Fmoc-L-Lysine
    • N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine
    • N'-(9-Fluorenylmethyloxycarbonyl)-L-lysine
    • H-Lys(Fmoc)-OH
    • N-ε-Fmoc-L-lysine
    • (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid
    • H-L-Lys(Fmoc)-OH
    • Nε-Fmoc-L-lysine
    • Fmoc-L-lysine
    • LYSINE(FMOC)-OH
    • N6-Fmoc-L-lysine
    • REF DUPL: H-Lys(Fmoc)-OH
    • N-Epsilon-Fmoc-L-Lysine
    • RAQBUPMYCNRBCQ-IBGZPJMESA-N
    • L-Lysine, N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • Lys(Fmoc)-OH
    • AM81975
    • FCH4041138
    • AX8022829
    • V1002
    • ST24020843
    • M02996
    • N-epsilon-(9-Fluorenylmethoxycarbonyl)-L-lysine
    • 624L282
    • (S)
    • N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine (ACI)
    • 3: PN: WO03068990 PAGE: 60 claimed protein
    • H-L-Lys(ε-fmoc)-OH
    • N′-Fmoc-L-lysine
    • N-epsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine (H-L-Lys(Fmoc)-OH)
    • MFCD00038365
    • DS-12986
    • EN300-316852
    • CS-W008196
    • Nepsilon-Fmoc-L-lysine
    • 84624-28-2
    • (2S)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
    • (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic Acid
    • (S)-6-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-aminohexanoic acid
    • HY-W008196
    • Nepsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine
    • N-
    • Na(2)-Fmoc-L-lysine
    • H-L-Lys(Fmoc)-OH HCl
    • F11059
    • H-Lys(Fmoc)-OH HCl
    • (2S)-2-AMINO-6-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}HEXANOIC ACID
    • AKOS015896042
    • DTXSID601316632
    • N6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-lysine
    • A-Fmoc-L-lysine
    • SCHEMBL10052316
    • MDL: MFCD00038365
    • Inchi: 1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1
    • InChI Key: RAQBUPMYCNRBCQ-IBGZPJMESA-N
    • SMILES: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)NCCCC[C@H](N)C(=O)O

Computed Properties

  • Exact Mass: 368.17400
  • Monoisotopic Mass: 368.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 9
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.245
  • PSA: 101.65000
  • LogP: 4.19850

H-Lys(Fmoc)-OH Pricemore >>

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H-Lys(Fmoc)-OH Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ethylenediaminetetraacetic acid Solvents: Water
Reference
An improved synthesis of Nε-Fmoc-L-lysine and Nδ-Fmoc-L-ornithine
Henczi, Maria; Weaver, Donald F., Organic Preparations and Procedures International, 1994, 26(5), 578-80

Production Method 2

Reaction Conditions
1.1 Reagents: Disodium sulfide Solvents: Water ;  10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Decomposition of copper-amino acid complexes by sodium sulfide
Nowshuddin, Shaik; Reddy, A. Ram, Tetrahedron Letters, 2006, 47(29), 5159-5161

Production Method 3

Reaction Conditions
1.1 Reagents: Disodium ethylenediaminetetraacetate Solvents: Water
Reference
Convenient syntheses of fluorenylmethyl-based side chain derivatives of glutamic and aspartic acids, lysine, and cysteine
Albericio, F.; Nicolas, E.; Rizo, J.; Ruiz-Gayo, M.; Pedroso, E.; et al, Synthesis, 1990, (2), 119-22

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  1 h, 50 °C
Reference
Solid phase synthesis and RNA-binding studies of a serum-resistant nucleo-ε-peptide
Roviello, G. N.; Musumeci, D.; Castiglione, M.; Bucci, E. M.; Pedone, C.; et al, Journal of Peptide Science, 2009, 15(3), 155-160

H-Lys(Fmoc)-OH Raw materials

H-Lys(Fmoc)-OH Preparation Products

H-Lys(Fmoc)-OH Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:84624-28-2)H-Lys(Fmoc)-OH
Order Number:A840882
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:51
Price ($):160.0
Email:sales@amadischem.com

H-Lys(Fmoc)-OH Related Literature

Additional information on H-Lys(Fmoc)-OH

H-Lys(Fmoc)-OH (CAS No. 84624-28-2): An Essential Building Block in Peptide Synthesis and Drug Development

H-Lys(Fmoc)-OH (CAS No. 84624-28-2) is a crucial amino acid derivative widely used in the field of peptide synthesis and drug development. This compound, also known as N-(9-fluorenylmethoxycarbonyl)-L-lysine, is an important intermediate in the preparation of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is highly valued for its stability under acidic conditions and ease of removal under mild basic conditions, making it an ideal choice for sequential coupling reactions.

The structure of H-Lys(Fmoc)-OH consists of a lysine residue with an Fmoc group attached to the ε-amino group. This protecting group prevents unwanted side reactions during peptide synthesis, ensuring high yields and purity of the final product. The hydroxyl group at the C-terminal allows for easy coupling with other amino acids or resin-bound peptides, facilitating the stepwise construction of complex peptide sequences.

Recent advancements in the field of peptide chemistry have highlighted the versatility and importance of H-Lys(Fmoc)-OH. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of novel antimicrobial peptides. These peptides exhibit potent activity against a wide range of bacterial strains, including multidrug-resistant pathogens, making them promising candidates for the development of new antibiotics.

In another notable application, H-Lys(Fmoc)-OH has been utilized in the synthesis of peptide-based drug delivery systems. Researchers at the University of California, San Francisco, developed a series of peptides containing this building block to enhance the delivery and efficacy of therapeutic agents. The peptides were designed to target specific cellular receptors, improving drug uptake and reducing off-target effects.

The stability and reactivity of H-Lys(Fmoc)-OH have also been extensively studied. A comprehensive review in the European Journal of Organic Chemistry discussed various synthetic strategies and optimization techniques to maximize yield and purity during peptide synthesis. The review highlighted the importance of controlled deprotection conditions to avoid side reactions and ensure consistent product quality.

In addition to its role in peptide synthesis, H-Lys(Fmoc)-OH has found applications in other areas of chemical biology. For example, it has been used in the development of fluorescent probes for cellular imaging. By incorporating this compound into peptide sequences, researchers can create highly specific and sensitive probes that can track biological processes in real-time.

The global market for amino acid derivatives like H-Lys(Fmoc)-OH is growing rapidly, driven by increasing demand from pharmaceutical and biotechnology industries. According to a report by Grand View Research, the market is expected to reach USD 1.5 billion by 2027, with a compound annual growth rate (CAGR) of 5.6%. This growth is attributed to advancements in synthetic methods, rising investments in drug discovery, and growing applications in personalized medicine.

To meet this increasing demand, several leading chemical suppliers offer high-purity grades of H-Lys(Fmoc)-OH. These suppliers provide detailed technical data sheets and quality control reports to ensure that customers receive consistent and reliable products. Additionally, many suppliers offer custom synthesis services to cater to specific research needs.

In conclusion, H-Lys(Fmoc)-OH (CAS No. 84624-28-2) is a vital component in modern peptide chemistry and drug development. Its unique properties make it an indispensable tool for researchers working on novel therapeutics, drug delivery systems, and biological probes. As research continues to advance, the importance of this compound is likely to grow further, driving innovation and progress in multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84624-28-2)H-Lys(Fmoc)-OH
A840882
Purity:99%
Quantity:100g
Price ($):160.0
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